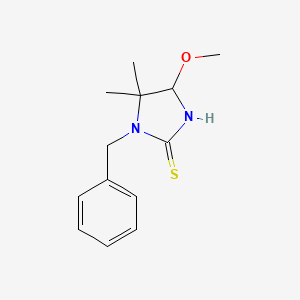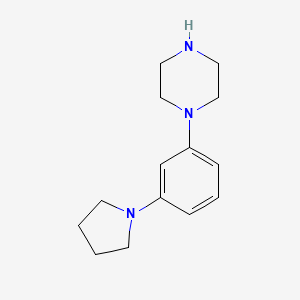
1-Benzyl-4-methoxy-5,5-dimethylimidazolidine-2-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Benzyl-4-methoxy-5,5-dimethylimidazolidine-2-thione is a heterocyclic compound that belongs to the class of imidazolidines. This compound is characterized by its unique structure, which includes a benzyl group, a methoxy group, and a dimethylimidazolidine ring with a thione functional group. The presence of these functional groups imparts distinct chemical and biological properties to the compound, making it of interest in various fields of research and industry.
Méthodes De Préparation
The synthesis of 1-Benzyl-4-methoxy-5,5-dimethylimidazolidine-2-thione typically involves the cyclization of appropriate precursors under specific reaction conditions. One common synthetic route includes the reaction of benzylamine with 4-methoxy-2,2-dimethyl-1,3-dithiane in the presence of a base such as sodium hydride. The reaction proceeds through nucleophilic substitution and cyclization to form the desired imidazolidine ring.
Industrial production methods may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
1-Benzyl-4-methoxy-5,5-dimethylimidazolidine-2-thione undergoes various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to form corresponding thiols or amines using reducing agents like lithium aluminum hydride.
Substitution: The benzyl and methoxy groups can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions include sulfoxides, sulfones, thiols, and substituted imidazolidines.
Applications De Recherche Scientifique
1-Benzyl-4-methoxy-5,5-dimethylimidazolidine-2-thione has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound exhibits biological activity, including antimicrobial and antifungal properties, making it a candidate for drug development.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the production of specialty chemicals, agrochemicals, and as an intermediate in the synthesis of pharmaceuticals.
Mécanisme D'action
The mechanism of action of 1-Benzyl-4-methoxy-5,5-dimethylimidazolidine-2-thione involves its interaction with specific molecular targets and pathways. The thione group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to inhibition or modulation of their activity. This interaction can disrupt cellular processes, leading to antimicrobial or anticancer effects. The benzyl and methoxy groups may also contribute to the compound’s binding affinity and specificity for its targets.
Comparaison Avec Des Composés Similaires
1-Benzyl-4-methoxy-5,5-dimethylimidazolidine-2-thione can be compared with other imidazolidine derivatives, such as:
1-Benzyl-4-methoxy-5,5-dimethylimidazolidine-2-one: Similar structure but with a carbonyl group instead of a thione group, leading to different reactivity and biological activity.
1-Benzyl-4-methoxy-5,5-dimethylimidazolidine-2-selenone: Contains a selenium atom instead of sulfur, which can alter its chemical properties and biological effects.
1-Benzyl-4-methoxy-5,5-dimethylimidazolidine-2-thiol: The thiol group provides different reactivity, particularly in redox reactions and metal coordination.
The uniqueness of this compound lies in its thione functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Propriétés
Numéro CAS |
63547-72-8 |
|---|---|
Formule moléculaire |
C13H18N2OS |
Poids moléculaire |
250.36 g/mol |
Nom IUPAC |
1-benzyl-4-methoxy-5,5-dimethylimidazolidine-2-thione |
InChI |
InChI=1S/C13H18N2OS/c1-13(2)11(16-3)14-12(17)15(13)9-10-7-5-4-6-8-10/h4-8,11H,9H2,1-3H3,(H,14,17) |
Clé InChI |
FWNFGAWSJZGEBZ-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(NC(=S)N1CC2=CC=CC=C2)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![7-Iodo-1H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B13986675.png)

![tert-Butyl 5-azaspiro[2.3]hexane-5-carboxylate](/img/structure/B13986683.png)
![1,1-Dimethylethyl 4-[[[(4-bromophenyl)amino]carbonyl]methylamino]-1-piperidinecarboxylate](/img/structure/B13986690.png)
![4-[2-(1h-Indol-3-ylacetyl)hydrazinyl]-4-oxobutanoic acid](/img/structure/B13986694.png)
![4-[(4-Ethenylphenyl)methoxy]-2-hydroxybenzoic acid](/img/structure/B13986700.png)
